![molecular formula C9H17NO3 B070974 2-(Boc-amino)-3-buten-1-ol CAS No. 169324-82-7](/img/structure/B70974.png)
2-(Boc-amino)-3-buten-1-ol
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Description
“2-(Boc-amino)-3-buten-1-ol” is a compound that involves the Boc (tert-butyloxycarbonyl) protective group. The Boc group is used in organic synthesis to protect amines and amino acids . The Boc group is stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A green and eco-friendly route for the almost quantitative Boc protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported in catalyst and solvent-free media under mild reaction conditions .Molecular Structure Analysis
The Boc group is a carbamate. In the context of “2-(Boc-amino)-3-buten-1-ol”, the Boc group is attached to the nitrogen atom of the amino group .Chemical Reactions Analysis
The Boc group can be cleaved under mild acidolysis . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Boc-amino)-3-buten-1-ol” would depend on the specific characteristics of the Boc group and the rest of the molecule. The Boc group is known to be stable towards most nucleophiles and bases .Mechanism of Action
Future Directions
The use of Boc-protected amino acids and amines in the synthesis of peptides and other organic compounds continues to be a significant area of research . Future directions may include the development of more efficient synthesis methods, the exploration of new reactions involving Boc-protected compounds, and the application of these compounds in the synthesis of new materials and pharmaceuticals .
properties
IUPAC Name |
tert-butyl N-(1-hydroxybut-3-en-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h5,7,11H,1,6H2,2-4H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVYNSIWYIWTCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80542776 |
Source
|
Record name | tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80542776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Boc-amino)-3-buten-1-ol | |
CAS RN |
169324-82-7 |
Source
|
Record name | tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80542776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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